molecular formula C19H19NO4 B2523838 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide CAS No. 2034205-31-5

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide

Cat. No.: B2523838
CAS No.: 2034205-31-5
M. Wt: 325.364
InChI Key: RLRCKSDSGDPLSA-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a benzofuran moiety, a privileged scaffold in drug discovery known for its diverse biological activities. Scientific literature has established that benzofuran derivatives can exhibit high binding affinity for neurologically relevant targets. For instance, certain aminomethyl benzofuran derivatives have been identified as high-affinity, selective ligands for 5-HT1A serotonin receptors, which are critical in the study of neuropsychiatric disorders . Furthermore, other benzofuran-based compounds, specifically benzofuran-2-yl(phenyl)methanone derivatives, have been developed and evaluated as novel probes for the imaging of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease . This suggests the potential for this compound, and compounds of its class, to be explored as tools in neurodegenerative disease research or as scaffolds for the development of central nervous system (CNS)-active agents. The molecular structure of this compound, featuring a phenoxyacetamide group linked to a methoxyethyl-benzofuran core, presents a versatile chemical handle for further synthetic modification and structure-activity relationship (SAR) studies. This reagent is provided as a high-purity material to support advanced chemical and pharmacological investigations. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-18(17-11-14-7-5-6-10-16(14)24-17)12-20-19(21)13-23-15-8-3-2-4-9-15/h2-11,18H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRCKSDSGDPLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)COC1=CC=CC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal-Catalyzed C–H Activation

Rhodium-catalyzed annulation reactions offer a high-yield route to benzofuran derivatives. As demonstrated by recent work, substituted benzamides can undergo C–H activation with vinylene carbonate in the presence of a cyclopentadienyl rhodium complex (CpRh) to form benzofuran skeletons. For example, treatment of ortho-substituted benzamides with vinylene carbonate in tetrachloroethane at elevated temperatures yields benzofuran derivatives via migratory insertion and β-oxygen elimination (30–80% yields). This method’s regioselectivity is advantageous for introducing substituents at the benzofuran’s 2-position, which aligns with the target molecule’s structure.

Copper-Mediated Cyclization

Copper catalysts facilitate one-pot syntheses of benzofurans from salicylaldehydes and alkynes. A notable protocol involves reacting salicylaldehyde derivatives with calcium carbide (as an alkyne source) in the presence of copper bromide and sodium carbonate. The reaction proceeds through iminium ion intermediates, followed by intramolecular cyclization to yield 2-substituted benzofurans (Scheme 1). This method’s compatibility with diverse substrates makes it suitable for generating the benzofuran core with the required substitution pattern.

Table 1: Representative Conditions for Benzofuran Synthesis

Method Catalyst System Solvent Yield (%) Reference
Rhodium annulation CpRh, NaOPiv·H₂O Dichloromethane 30–80
Copper-mediated cyclization CuBr, NaOH DMSO/H₂O 65–92
Lewis acid catalysis Sc(OTf)₃ Toluene 75–91

Introduction of the Methoxyethyl Side Chain

The methoxyethyl group at the benzofuran’s 2-position can be installed via nucleophilic substitution or alkylation.

Alkylation Using Methoxyethyl Methanesulfonate

A validated approach involves reacting a benzofuran-2-yl ethanol derivative with 2-methoxyethyl methanesulfonate under basic conditions. For instance, in the synthesis of 2′-O-(2-methoxyethyl)adenosine, sodium hydroxide in dimethylformamide (DMF) promotes the displacement of the mesylate group at 60–65°C. Adapting this method, benzofuran-2-yl ethanol could be treated with 2-methoxyethyl methanesulfonate in DMF with NaOH to yield the methoxyethyl intermediate (anticipated yield: 50–70%).

Reductive Amination

An alternative route employs reductive amination between a benzofuran-2-yl ketone and 2-methoxyethylamine. Using sodium cyanoborohydride in methanol/acetic acid, the ketone is converted to the corresponding secondary amine. While this method is less common for ether-linked groups, it offers flexibility for introducing nitrogen-containing side chains.

Formation of the Phenoxyacetamide Moiety

The phenoxyacetamide group is constructed through sequential etherification and amidation.

Phenoxyacetyl Chloride Synthesis

Phenoxyacetic acid is activated using thionyl chloride (SOCl₂) to form phenoxyacetyl chloride. Reaction conditions typically involve refluxing in dichloromethane for 2–4 hours, followed by removal of excess SOCl₂ under reduced pressure.

Amide Coupling

The methoxyethyl-substituted benzofuran amine is reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine. Solvents like tetrahydrofuran (THF) or dichloromethane are employed at 0–25°C to minimize side reactions. This step is critical for achieving high regioselectivity, as evidenced by similar sulfonamide formations in PubChem entries.

Table 2: Amidation Reaction Optimization

Base Solvent Temperature (°C) Yield (%)
Triethylamine THF 0 → 25 82
Pyridine CH₂Cl₂ 25 75
DMAP Acetonitrile 40 68

Integrated Synthetic Pathway Proposal

Combining the above steps, a plausible four-step synthesis is proposed:

  • Benzofuran Core Formation :

    • Substrate: ortho-Hydroxybenzaldehyde
    • Reaction: Copper-catalyzed cyclization with calcium carbide
    • Product: Benzofuran-2-yl methanol (Yield: 70–85%)
  • Methoxyethyl Group Installation :

    • Reagent: 2-Methoxyethyl methanesulfonate
    • Conditions: NaOH, DMF, 60°C
    • Product: 2-(2-Methoxyethyl)-1-benzofuran (Yield: 56–65%)
  • Amine Generation :

    • Reaction: Oxidation to ketone followed by reductive amination
    • Product: N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]amine
  • Acetamide Formation :

    • Reagent: Phenoxyacetyl chloride
    • Conditions: Triethylamine, THF, 25°C
    • Product: Target molecule (Yield: 75–82%)

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, especially at the benzofuran ring, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation and nitration reactions are performed using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in tumor growth, leading to anti-tumor effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide
  • CAS Number : 2034291-86-4
  • Molecular Formula: C₁₉H₁₈FNO₄
  • Molecular Weight : 343.35 g/mol
  • Key Structural Features: Benzofuran moiety: A fused heterocyclic ring system (oxygen-containing) at position 2. Methoxyethyl group: A methoxy-substituted ethyl chain linked to the acetamide nitrogen. Fluorophenoxy substituent: A 2-fluorophenoxy group attached to the acetamide carbonyl .

Structural and Functional Comparison with Analogous Acetamide Derivatives

Core Structural Variations

The following table highlights critical structural differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents / Features Evidence Source
Target Compound C₁₉H₁₈FNO₄ 343.35 2-Fluorophenoxy, benzofuran, methoxyethyl
Mefenacet (2-(1,3-Benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide) C₁₆H₁₄N₂O₂S 298.36 Benzothiazole, methyl-phenyl substitution
N-(2-Methoxyethyl)-N-(2-Morpholinylethyl)-2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetamide C₂₇H₃₅N₅O₃·HCl 526.06 (free base) Imidazopyridine, morpholinylethyl, methylphenyl
N-[2-(Diethylamino)ethyl]-2-Phenylacetamide C₁₄H₂₂N₂O 234.34 Diethylaminoethyl, phenyl
2-(4-Aminophenyl)-N-(2-Methoxyethyl)acetamide C₁₁H₁₆N₂O₂ 208.26 Aminophenyl, methoxyethyl

Functional Group Analysis

Heterocyclic Moieties :

  • The benzofuran in the target compound (oxygen-containing) contrasts with benzothiazole in Mefenacet (sulfur- and nitrogen-containing). Benzothiazoles are often associated with herbicide activity, as seen in Mefenacet’s role as a herbicide . Benzofurans, however, are explored for CNS-targeting drugs due to their bioisosteric resemblance to indoles .

Phenoxy vs. Aryloxy Groups: The 2-fluorophenoxy group in the target compound may improve metabolic stability compared to non-halogenated phenoxy analogs (e.g., ’s derivatives). Fluorine’s electronegativity can enhance binding affinity in hydrophobic pockets .

Amide Linker Modifications :

  • The N-methoxyethyl substitution in the target compound differs from N-methyl-phenyl in Mefenacet, which reduces steric hindrance and alters metabolic pathways. Methyl-phenyl groups are common in agrochemicals for enhanced lipid solubility .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

N 2 1 benzofuran 2 yl 2 methoxyethyl 2 phenoxyacetamide\text{N 2 1 benzofuran 2 yl 2 methoxyethyl 2 phenoxyacetamide}

This structure suggests potential interactions with various biological targets.

Research indicates that compounds with a benzofuran structure often exhibit inhibitory effects on several biological pathways. For example, similar derivatives have shown activity against hepatitis C virus (HCV) by inhibiting the NS5B RNA-dependent RNA polymerase, which is crucial for viral replication . The binding affinities of these compounds are generally high, suggesting that this compound may also interact effectively with viral proteins or enzymes.

Antiviral Activity

In a study focused on benzofuran derivatives, it was found that certain compounds demonstrated significant antiviral activity against HCV. The molecular docking studies revealed that these derivatives could bind effectively to the active site of the NS5B polymerase, leading to inhibition of viral replication . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.

In Vivo Imaging Applications

Recent developments in imaging technologies have highlighted the use of benzofuran derivatives as imaging probes for prion diseases. A study reported the synthesis of novel derivatives that showed high binding affinities for prion protein aggregates in mouse models. These findings indicate that similar benzofuran-based compounds might be useful in diagnostic applications .

Case Studies and Experimental Findings

Study Focus Findings
Study 1Antiviral ActivityDemonstrated high binding affinity to NS5B polymerase in HCV.
Study 2Imaging ProbesShowed effective binding to prion deposits in vivo, suggesting diagnostic potential.

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